molecular formula C12H23NO2 B14735837 2-(Cyclohexyloxy)-n,n-diethylacetamide CAS No. 7144-73-2

2-(Cyclohexyloxy)-n,n-diethylacetamide

Cat. No.: B14735837
CAS No.: 7144-73-2
M. Wt: 213.32 g/mol
InChI Key: IELDFWAVSPKOCV-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-n,n-diethylacetamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-n,n-diethylacetamide typically involves the reaction of cyclohexanol with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclohexanol: is reacted with in the presence of a catalyst to form the intermediate.

  • The intermediate is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-n,n-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-(Cyclohexyloxy)-n,n-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-n,n-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A precursor in the synthesis of 2-(Cyclohexyloxy)-n,n-diethylacetamide.

    Diethylamine: Another precursor used in the synthesis.

    Cyclohexanone: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

7144-73-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-cyclohexyloxy-N,N-diethylacetamide

InChI

InChI=1S/C12H23NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3

InChI Key

IELDFWAVSPKOCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1CCCCC1

Origin of Product

United States

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